molecular formula C11H11N3 B1380492 [2,4'-Bipyridine]-4-methanamine CAS No. 1822827-83-7

[2,4'-Bipyridine]-4-methanamine

Cat. No.: B1380492
CAS No.: 1822827-83-7
M. Wt: 185.22 g/mol
InChI Key: PIVUSCTZMGIPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2,4’-Bipyridine]-4-methanamine: is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound features a methanamine group attached to the 4-position of one of the pyridine rings. Bipyridines are known for their ability to form coordination complexes with metal ions, making them valuable in various fields such as catalysis, material science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,4’-Bipyridine]-4-methanamine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling reaction , which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants.

Industrial Production Methods: Industrial production of bipyridine derivatives often employs homogeneous and heterogeneous catalysis . The use of metal complexes, such as nickel or palladium catalysts, is common in these processes . Additionally, electrochemical methods have been explored to improve yields and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: [2,4’-Bipyridine]-4-methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Various substituted bipyridine derivatives

Mechanism of Action

The mechanism of action of [2,4’-Bipyridine]-4-methanamine primarily involves its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing their activity. For example, in catalysis, the metal-ligand complex can facilitate the activation of substrates, leading to enhanced reaction rates and selectivity .

Comparison with Similar Compounds

  • 2,2’-Bipyridine
  • 4,4’-Bipyridine
  • 3,3’-Bipyridine
  • 2,3’-Bipyridine
  • 2,4’-Bipyridine

Uniqueness: [2,4’-Bipyridine]-4-methanamine is unique due to the presence of the methanamine group, which provides additional functionality and reactivity compared to other bipyridine derivatives. This makes it a versatile compound for various applications in coordination chemistry, catalysis, and material science .

Biological Activity

[2,4'-Bipyridine]-4-methanamine is a bipyridine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Chemical Formula : C11_{11}H12_{12}N2_{2}
  • Molecular Weight : 176.23 g/mol
  • CAS Number : 1822827-83-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bipyridine structure allows for coordination with metal ions, which can enhance its reactivity and binding affinity. This interaction can lead to modulation of enzymatic activities and influence cellular signaling pathways.

Antimicrobial Activity

Research indicates that bipyridine derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains, including multi-drug resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The compound's effectiveness is often measured in terms of Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration that inhibits visible growth.

Pathogen MIC (μg/mL) Reference
Staphylococcus aureus8
Klebsiella pneumoniae16

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's interaction with specific cellular pathways involved in tumor growth is an area of ongoing research.

Case Studies

  • Study on Antimicrobial Efficacy
    • A study conducted by researchers evaluated the antibacterial properties of various bipyridine derivatives, including this compound. The results demonstrated significant inhibition of biofilm formation in S. aureus, highlighting the compound's potential as an antibiofilm agent.
    Compound Biofilm Inhibition (μg/mL)
    This compound2
    Control (No treatment)>100
  • Anticancer Activity Assessment
    • In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited a dose-dependent decrease in cell viability, particularly against breast cancer cells (MCF-7).
    Concentration (μM) Cell Viability (%)
    1085
    2565
    5040

Properties

IUPAC Name

(2-pyridin-4-ylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-8-9-1-6-14-11(7-9)10-2-4-13-5-3-10/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVUSCTZMGIPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.